3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrolidine ring is treated with 2-methyl-4-propoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions:
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the compound is treated with a suitable oxidizing agent such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its functional groups can impart desirable properties, such as increased stability or reactivity, to the final product.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cell membrane receptors, modulating signal transduction pathways and leading to cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-(2-methyl-4-ethoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-4-(2-methyl-4-butoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-ethylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features. This unique structure allows it to undergo a variety of chemical reactions and interact with specific biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C29H36N2O5 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O5/c1-4-16-36-23-10-11-24(21(3)19-23)27(32)25-26(22-8-6-20(2)7-9-22)31(29(34)28(25)33)13-5-12-30-14-17-35-18-15-30/h6-11,19,26,32H,4-5,12-18H2,1-3H3/b27-25+ |
InChI Key |
RYIOCMUZYLCOCZ-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
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